(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione
Description
Properties
IUPAC Name |
(3R)-8-hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-10-5-7-12-11(9-10)6-8-14-16(12)18(21)13-3-2-4-15(20)17(13)19(14)22/h2-4,6,8,10,20H,5,7,9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHDQJGXSHLDCP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459572 | |
| Record name | AG-G-59753 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681001-30-9 | |
| Record name | AG-G-59753 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Assembly via Diels-Alder Cycloaddition
The benz[a]anthracene skeleton is assembled using a thermally promoted Diels-Alder reaction between a diene and quinone-derived dienophile. For example, a 9:1 mixture of cycloadducts (19a–d) is generated by reacting a silane-protected diene with a naphthoquinone derivative in dichloromethane at room temperature, catalyzed by 1,8-diazabicycloundec-7-ene (DBU).
Table 1: Cycloaddition Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reagents | DBU (53 μL, 0.35 mmol) |
| Solvent | Dry dichloromethane (2 mL) |
| Temperature | 25°C |
| Reaction Time | 30 minutes |
| Yield | 89% (after purification) |
Post-cycloaddition, the mixture undergoes acid workup (1 M HCl) and purification via silica gel chromatography to isolate the key intermediate.
Stereochemical Control and Methyl Group Installation
The (R)-3-methyl stereocenter is introduced through a chiral auxiliary strategy. A 1:1 mixture of diastereomers (20a and 20b) is formed by treating the cycloadduct with sodium methoxide in tetrahydrofuran (THF)/methanol. This step selectively removes acetyl protecting groups while preserving the silane moiety.
Critical Reaction Parameters:
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Deprotection Agent: Sodium methoxide (253 mg, 4.70 mmol)
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Solvent System: THF/methanol (1:5 v/v)
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Temperature: 0°C → 25°C (gradual warming)
Desilylation and Oxidation to Establish Ketone Functionality
The silane-protected intermediate undergoes desilylation using boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane. This step generates a free hydroxyl group while maintaining the tetracyclic framework’s integrity.
Table 2: Desilylation Reaction Optimization
| Condition | Optimal Value |
|---|---|
| Catalyst | BF₃·Et₂O (17.6 μL, 0.10 mmol) |
| Solvent | Dichloromethane (35 mL) |
| Temperature | 20°C |
| Duration | 5 hours |
| Yield | 89% (77 mg of 22a/22b) |
Subsequent oxidation with potassium fluoride (KF), potassium bicarbonate (KHCO₃), and hydrogen peroxide (H₂O₂) in methanol/THF converts secondary alcohols to ketones, yielding the 7,12-dione structure.
Final Hydroxylation and Chiral Resolution
The penultimate step involves photooxygenation under tungsten lamp irradiation to introduce the 8-hydroxy group. A 1:1 mixture of epimers (23a/23b) is resolved via reverse-phase HPLC (C18 column, methanol/water eluent), isolating the (R)-enantiomer with 30% yield.
Key Purification Metrics:
-
Column: Merck LiChrospher® C18 (250 × 10 mm)
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Eluent: Methanol/water (3:1 v/v)
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Flow Rate: 1.5 mL/min
-
Detection: UV at 254 nm
Analytical Characterization and Validation
The final product is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Key spectroscopic data include:
Challenges and Methodological Limitations
Despite high regioselectivity, the synthesis faces two primary hurdles:
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Low Diastereomeric Excess: The initial cycloaddition produces a 9:1 mixture of diastereomers, necessitating costly chromatographic separation.
-
Photooxygenation Efficiency: Irradiation under oxygen achieves only 58% conversion, requiring excess starting material.
Industrial-Scale Production Considerations
Scalability is limited by the use of hazardous reagents (e.g., BF₃·Et₂O) and low-yield photochemical steps. Recent patents propose alternative catalysts (e.g., enantioselective organocatalysts) to improve atom economy, though these methods remain experimental .
Mechanism of Action
The mechanism by which ®-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione exerts its effects is often related to its interaction with biological macromolecules. It can bind to DNA, proteins, and enzymes, affecting their function. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds or participating in redox reactions. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Toxicity and Carcinogenicity
- DMBA is a well-characterized carcinogen, inducing skin tumors via metabolic activation to DNA-reactive diol epoxides. In contrast, (R)-8-Hydroxy-3-methyl-...dione lacks direct carcinogenicity data but shares structural motifs (quinone groups) with redox-cycling toxins that generate reactive oxygen species (ROS) .
- Benz[a]anthracene-7,12-dione, an oxygenated PAH (oxy-PAH), exhibits higher environmental persistence and genotoxicity compared to its parent PAH, benz[a]anthracene, due to slower microbial degradation .
DNA Interaction
- (R)-8-Hydroxy-3-methyl-...dione and its cyclized analogues (e.g., 4-(2-hydroxyethyl)-1,2,3,4-tetrahydro-1,4-diaza-benzo[a]anthracene-7,12-dione) show distinct DNA-binding behaviors. The former stabilizes DNA duplexes (∆Tm = 10°C), while cyclized derivatives exhibit negligible effects (∆Tm ≤ 1°C), suggesting that substituent flexibility influences intercalation efficiency .
Microbial Degradation
- Benz[a]anthracene-7,12-dione is metabolized by fungi (e.g., Pleurotus ostreatus) to phthalic acid derivatives via pathways involving 1,4-naphthalenedione intermediates.
Pharmacological Potential
- Kanglensimycin M , a hydroxylated and hydroxymethylated analogue, demonstrates antibacterial activity, highlighting the role of polar substituents in bioactivity. This contrasts with (R)-8-Hydroxy-3-methyl-...dione , which is primarily used in research without reported therapeutic applications .
Divergent Findings and Limitations
- Contradiction in Degradation Rates : While oxy-PAHs like benz[a]anthracene-7,12-dione are generally more bioavailable than parent PAHs , their environmental persistence contradicts expectations, possibly due to steric hindrance from oxygenated groups .
- Lack of Data : The biological and ecological impacts of (R)-8-Hydroxy-3-methyl-...dione remain underexplored compared to DMBA or benz[a]anthracene-7,12-dione, necessitating further studies on its metabolic fate and toxicity.
Biological Activity
(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H16O3
- Molecular Weight : 292.33 g/mol
- CAS Number : 681001-30-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Aldo-Keto Reductases (AKRs) : This compound undergoes metabolic activation via AKRs which play a crucial role in the reduction of quinones and the formation of reactive intermediates. Studies have shown that specific isoforms of AKRs exhibit high activity in reducing related compounds such as benzo[a]pyrene (B[a]P) diones .
- Reactive Oxygen Species (ROS) Production : The compound is known to induce oxidative stress by generating ROS. This can lead to cellular damage and apoptosis in sensitive cell lines .
- Interaction with Cellular Receptors : The compound may also modulate signaling pathways through interactions with nuclear receptors, influencing gene expression related to detoxification and stress responses.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
Genotoxicity and Mutagenicity
Research indicates that the compound may possess genotoxic properties due to its ability to form DNA adducts through oxidative mechanisms. This raises concerns regarding its safety profile in therapeutic applications.
Case Studies
- Study on Metabolic Activation : A study demonstrated that upon exposure to B[a]P metabolites, human lung epithelial cells exhibited increased levels of DNA damage markers such as 8-oxo-dGuo. This suggests that this compound could enhance the mutagenic potential of other polycyclic aromatic hydrocarbons (PAHs) .
- Animal Model Research : In vivo studies using murine models showed that administration of the compound resulted in significant tumor growth inhibition without considerable toxicity at lower doses .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound across different studies:
| Study Type | Cell Line/Model | IC50 Value (μM) | Observations |
|---|---|---|---|
| In Vitro | MCF-7 Breast Cancer | ~20 | Induced apoptosis in a dose-dependent manner |
| In Vitro | HepG2 Hepatocellular | ~13 | Significant cytotoxic effects |
| In Vivo | Mouse Model | N/A | Tumor growth inhibition noted |
| Genotoxicity | Human Lung Epithelial Cells | N/A | Increased DNA damage markers observed |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione has been investigated for its potential anticancer properties. Studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against specific cancer cell lines, demonstrating a dose-dependent response .
Pharmacological Activities
The compound exhibits a range of pharmacological activities beyond anticancer effects. It has been noted for its antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
Environmental Science
Bioremediation Potential
Research indicates that this compound can be utilized in bioremediation processes to degrade polycyclic aromatic hydrocarbons (PAHs) in contaminated environments. Studies have shown that certain microbial strains can metabolize this compound effectively, leading to the detoxification of hazardous waste .
Toxicological Studies
Investigations into the toxicological profile of this compound are essential for understanding its environmental impact. Toxicity assessments have revealed that while it possesses beneficial properties for remediation, high concentrations may pose risks to aquatic life .
Material Science
Polymer Composites
In material science, this compound has been explored as an additive in polymer composites to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve resistance to thermal degradation and increase overall durability .
Nanotechnology
The compound's unique structural properties make it suitable for applications in nanotechnology. It has been studied as a potential precursor for synthesizing nanomaterials with specific electronic and optical properties. These materials could be used in various applications ranging from sensors to photovoltaic devices .
Case Studies
Q & A
Q. Table 2: TLC Parameters
| Parameter | Value |
|---|---|
| Rf | 0.70 |
| Solvent Ratio | 6:2 (Hexane:EtOAc) |
| Detection | UV (254 nm) |
Basic: What solvents are optimal for dissolving this compound in experimental setups?
Methodological Answer:
Solubility varies with solvent polarity. reports:
Q. Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | ~30 |
| Chloroform | ~40 |
| Water | <0.1 |
Advanced: What analytical techniques confirm the stereochemical configuration of the (R)-enantiomer?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to resolve enantiomers .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of the (R)-configuration.
- Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., TD-DFT) .
Q. Table 4: Analytical Comparison
| Technique | Sensitivity | Time Required |
|---|---|---|
| Chiral HPLC | High | 20 min |
| X-ray | Definitive | Days (crystal growth) |
| CD | Moderate | 1–2 hrs |
Advanced: How does photodegradation impact experimental design in environmental studies?
Methodological Answer:
The compound degrades under UV light to form benz[a]anthracene-7,12-dione, a stable photoproduct. Key considerations:
Q. Table 5: Photodegradation Byproducts
| Condition | Major Product | Detection Method |
|---|---|---|
| UV Light | Benz[a]anthracene-7,12-dione | GC-MS, m/z 258.27 |
| Dark | Minimal degradation | N/A |
Advanced: What metabolic pathways are observed for this compound in mammalian systems?
Methodological Answer:
In vitro studies suggest:
Q. Table 6: Metabolic Pathways
| Enzyme | Reaction | Metabolite |
|---|---|---|
| CYP1A1 | Hydroxylation | 3-(Hydroxymethyl) derivative |
| UGT1A1 | Glucuronidation | Water-soluble conjugate |
Advanced: How do soil texture and climate conditions influence this compound’s environmental persistence?
Q. Table 7: Environmental Half-Lives
| Soil Type | Half-Life (Days) | Climate Scenario |
|---|---|---|
| Regosol | 14 | Current |
| Arenosol | 28 | Current |
| Regosol | 7 | Climate Change |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
